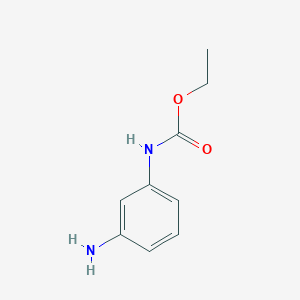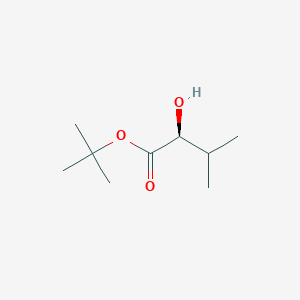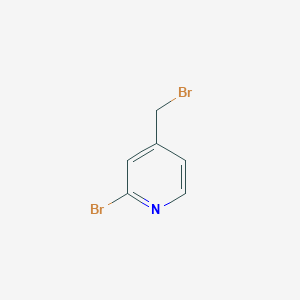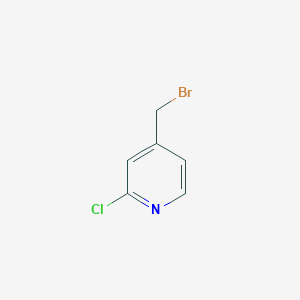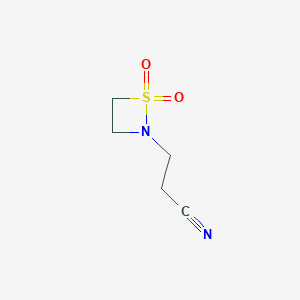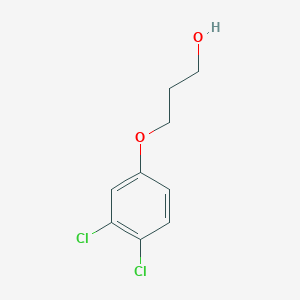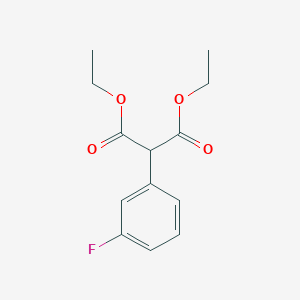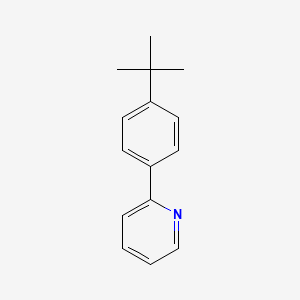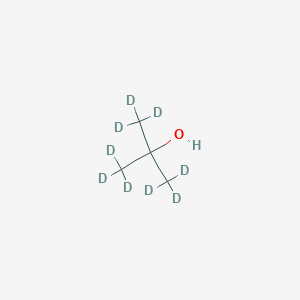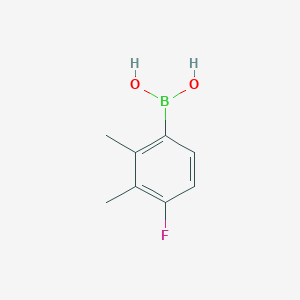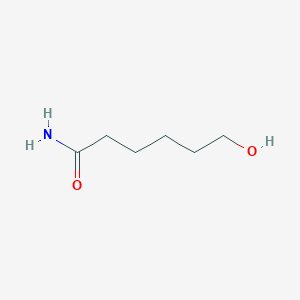
6-Hydroxyhexanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as 6-hydroxyhexanoic acid and its derivatives is described in several papers. For instance, copolymers of 6-hydroxyhexanoic acid were synthesized through ring-opening polymerization, indicating a method that could potentially be adapted for the synthesis of 6-hydroxyhexanamide . Another paper discusses an economic route to synthesize 6-hydroxy-4-alkylhexanals, which are intermediates in the synthesis of juvenile hormones and could provide insight into the synthesis of 6-hydroxyhexanamide .
Molecular Structure Analysis
The molecular structure of 6-hydroxyhexanamide would consist of a hexanoic acid backbone with a hydroxyl group at the 6th carbon and an amide group replacing the terminal carboxylic acid. While the papers do not directly analyze the structure of 6-hydroxyhexanamide, they do provide NMR spectroscopy data for related compounds, such as 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, which could be used as a reference for analyzing the structure of 6-hydroxyhexanamide .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 6-hydroxyhexanamide. However, they do mention the reactivity of similar compounds. For example, the enzymatic degradability of copolymers containing 6-hydroxyhexanoic acid units suggests that 6-hydroxyhexanamide could also be subject to enzymatic degradation under certain conditions .
Physical and Chemical Properties Analysis
The physical properties of copolymers containing 6-hydroxyhexanoic acid are well-documented, including their glass-transition temperature, melting temperature, and degree of crystallinity . These properties are influenced by the composition of the copolymers and provide a basis for understanding the physical behavior of 6-hydroxyhexanamide. The enzymatic degradation profiles of these copolymers also provide insights into the chemical properties and potential biodegradability of 6-hydroxyhexanamide .
Applications De Recherche Scientifique
Hydrophobic and Flexible Structural Element
- Applications : 6-Aminohexanoic acid, a related compound, demonstrates significant roles in chemical synthesis, particularly in modified peptides and polyamide synthetic fibers. It also functions as a linker in biologically active structures.
- Insights : The compound's hydrophobic and flexible nature makes it useful in various molecular structures.
- (Markowska et al., 2021)
Neurotoxicity and Neuroprotection
- Applications : Compounds like 6-Hydroxydopamine are used in neuroscientific research, particularly in Parkinson's disease models, due to their ability to lesion dopaminergic pathways.
- Insights : Understanding the cellular mechanisms of such compounds aids in the development of neuroprotective strategies and treatments.
- (Hanrott et al., 2006)
Synthetic Applications
- Applications : 6-Hydroxyhexanamides can be synthesized from the ring-opening of tetrahydrofuran with lithiated secondary amides, indicating their use in complex chemical synthesis.
- Insights : This demonstrates the versatility of 6-Hydroxyhexanamides in synthetic chemistry.
- (許輝地, 2007)
Neurodegeneration Research
- Applications : Research on compounds like 6-Hydroxydopamine helps in the study of neurodegenerative diseases and provides a platform for examining neuroprotective agents.
- Insights : These studies contribute significantly to our understanding of diseases like Parkinson's and the potential for therapeutic interventions.
- (Ungerstedt, 1968)
Antioxidant and Neuroprotective Agents
- Applications : Derivatives of hydroxycinnamic acids, which are structurally similar to 6-Hydroxyhexanamides, have been explored for their neuroprotective and antioxidant properties.
- Insights : These compounds show promise in treating neurodegenerative disorders through their ability to mitigate oxidative stress and protect neuronal cells.
- (Lee et al., 2018)
Other Related Research
- Applications : 6-Hydroxyhexanamides and similar compounds are also used in various other research areas, including anesthesia, neurobiology, and pharmacotherapy, illustrating their wide-ranging implications in biomedical science.
- Insights : These studies provide insights into the pharmacological and physiological effects of these compounds.
- (Brattwall et al., 2013)
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-hydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMOQSHMQAAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473375 | |
| Record name | 6-hydroxycaproamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyhexanamide | |
CAS RN |
4547-52-8 | |
| Record name | 6-hydroxycaproamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



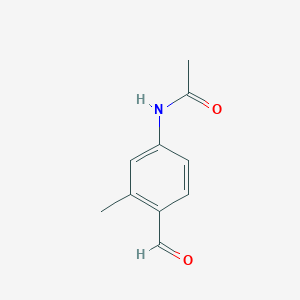
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
